2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC11159477
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide -](/images/structure/VC11159477.png)
Specification
Molecular Formula | C10H12ClNOS |
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Molecular Weight | 229.73 g/mol |
IUPAC Name | 2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide |
Standard InChI | InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Standard InChI Key | WLBGIFAQOYDCKT-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)CSC1=CC=C(C=C1)Cl |
Canonical SMILES | CN(C)C(=O)CSC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide, reflects its core structure:
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A central acetamide group with N,N-dimethyl substitution.
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A sulfanyl (thioether) bridge at the α-position.
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A 4-chlorophenyl ring as the aromatic component.
Molecular Formula:
Molecular Weight: 241.73 g/mol
Key Functional Groups:
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Thioether (-aryl group)
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Tertiary amide (-dimethyl)
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Chlorinated aromatic ring
The presence of the sulfanyl group introduces potential redox activity, while the chlorophenyl moiety may enhance lipophilicity and influence receptor binding .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide is documented in the provided sources, analogous methods for sulfanyl-containing acetamides suggest viable pathways:
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Thiol-Acrylamide Coupling:
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Halogen Displacement:
Table 1: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 4-Chlorothiophenol, N,N-dimethylacrylamide, Triethylamine, DMF, 60°C | Thiol-ene addition |
2 | Purification via silica gel chromatography | Isolation of product |
Industrial Scalability
Industrial production would likely optimize solvent systems (e.g., toluene or ethyl acetate) and employ continuous flow reactors to enhance yield and purity .
Physicochemical Properties
Predicted properties based on structural analogs and computational modeling:
Table 2: Estimated Physicochemical Parameters
Property | Value |
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LogP (Partition Coefficient) | 2.8 |
Aqueous Solubility | 0.12 mg/mL |
Melting Point | 98–102°C |
pKa (Thioether) | ~10.5 |
The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests adequate membrane permeability, while the tertiary amide group may contribute to metabolic stability .
Biological Activity and Mechanisms
Antimicrobial and Anticancer Activity
Sulfanyl-acetamide derivatives exhibit:
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Antibacterial Effects: Disruption of bacterial folate synthesis pathways.
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Cytotoxicity: Intercalation into DNA or interference with nucleotide biosynthesis .
Applications in Medicinal Chemistry
Prodrug Design
The tertiary amide and sulfanyl groups could serve as prodrug motifs, with enzymatic cleavage releasing active metabolites .
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).
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In-Vitro Screening: Prioritize assays for TS/DHFR inhibition and cytotoxicity.
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ADME Studies: Investigate pharmacokinetics using in-silico models.
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